(S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one
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Overview
Description
(S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one is a complex organic compound featuring a unique structure that combines an indole core with a phenylsulfonyl vinyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.
Vinyl Sulfone Addition: The phenylsulfonyl vinyl group is added via a Heck reaction, where the indole derivative reacts with a vinyl sulfone in the presence of a palladium catalyst.
Final Coupling: The final step involves coupling the intermediate with ethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the vinyl sulfone group, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrrolidine rings.
Reduction: Reduced forms of the vinyl sulfone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays or as a lead compound in drug discovery.
Medicine
Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. The indole core is a common motif in many bioactive compounds, and modifications to this structure could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism by which (S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their functional groups and biological activities.
Vinyl Sulfones: Compounds such as vinyl sulfone-based protease inhibitors have similar reactive groups but different core structures.
Pyrrolidine Derivatives: Compounds like nicotine and proline share the pyrrolidine ring but have different substituents and biological roles.
Uniqueness
(S,E)-1-(3-((1-methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indol-1-yl)ethan-1-one is unique due to its combination of an indole core, a vinyl sulfone group, and a pyrrolidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar individual components.
Properties
IUPAC Name |
1-[5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18(27)26-17-20(16-21-7-6-13-25(21)2)23-15-19(10-11-24(23)26)12-14-30(28,29)22-8-4-3-5-9-22/h3-5,8-12,14-15,17,21H,6-7,13,16H2,1-2H3/b14-12+/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVODIFOKYRNHD-OSJHKOOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)C=CS(=O)(=O)C3=CC=CC=C3)CC4CCCN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)/C=C/S(=O)(=O)C3=CC=CC=C3)C[C@@H]4CCCN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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